3H-Imidazo[4,5-B]pyridin-7-amine
Overview
Description
3H-Imidazo[4,5-B]pyridin-7-amine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are key components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-B]pyridin-7-amine typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method starts with 2,3-diaminopyridine, which undergoes cyclization with various carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound often involve the use of readily available starting materials such as 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. These compounds undergo nucleophilic substitution followed by reduction to yield 2,3-diaminopyridine, which is then cyclized to form the desired imidazopyridine structure .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-B]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[4,5-B]pyridine derivatives.
Reduction: Reduction reactions can modify the imidazole or pyridine rings.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the imidazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrogen in the presence of palladium on carbon.
Halogenating agents: Such as iodine or bromine.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-B]pyridine derivatives, which can have different biological activities depending on the nature of the substituents .
Scientific Research Applications
3H-Imidazo[4,5-B]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioisostere of purines, which can mimic the biological activity of nucleic acids.
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-B]pyridin-7-amine involves its interaction with specific molecular targets. For example, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system. Additionally, it can inhibit certain enzymes, such as aromatase, which is involved in the biosynthesis of estrogens .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3H-Imidazo[4,5-B]pyridin-7-amine include:
Imidazo[4,5-C]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,5-A]pyridine: Known for its use in various pharmaceutical applications.
Imidazo[1,2-A]pyridine: Used in the development of drugs such as zolimidine.
Uniqueness
The uniqueness of this compound lies in its structural similarity to purines, which allows it to mimic the biological activity of nucleic acids. This makes it a valuable compound for the development of new therapeutic agents and for studying the mechanisms of various biological processes .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUMWAQTSDFVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397713 | |
Record name | 3H-IMIDAZO[4,5-B]PYRIDIN-7-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6703-44-2 | |
Record name | 3H-IMIDAZO[4,5-B]PYRIDIN-7-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-imidazo[4,5-b]pyridin-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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